3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC13808552
Molecular Formula: C15H21BClNO3
Molecular Weight: 309.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21BClNO3 |
|---|---|
| Molecular Weight | 309.6 g/mol |
| IUPAC Name | 3-chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H21BClNO3/c1-6-18-13(19)10-7-11(9-12(17)8-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) |
| Standard InChI Key | YQNVDIUBCXMILY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular structure is defined by its IUPAC name: 3-chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁BClNO₃ | VulcanChem |
| Molecular Weight | 309.6 g/mol | VulcanChem |
| InChI | InChI=1S/C15H21BClNO3/c1-6-18-13(19)... | VulcanChem |
| InChI Key | YQNVDIUBCXMILY-UHFFFAOYSA-N | VulcanChem |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)... | VulcanChem |
The dioxaborolan group enhances stability and solubility in organic solvents, making the compound suitable for Suzuki-Miyaura couplings. The chloro and ethylamide substituents influence electronic effects, directing subsequent functionalization reactions.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via boronation of a halogenated benzamide precursor. A plausible route involves:
-
Chlorobenzamide Formation: Reacting 3-chlorobenzoyl chloride with ethylamine to yield 3-chloro-N-ethylbenzamide .
-
Borylation: Introducing the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst.
This two-step process ensures high regioselectivity at the 5-position, as evidenced by the canonical SMILES string.
Optimization Challenges
-
Catalyst Selection: Palladium catalysts (e.g., Pd(dppf)Cl₂) are preferred for their efficiency in borylation.
-
Purification: Column chromatography or recrystallization achieves the reported 97% purity.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables participation in Suzuki reactions, forming carbon-carbon bonds with aryl halides. For example:
This reactivity is critical for constructing biaryl structures in drug candidates.
Pharmaceutical Intermediates
The compound’s chloro and amide groups make it a precursor for:
-
Kinase Inhibitors: Chlorobenzamides are common in kinase-targeted therapies.
-
Anticancer Agents: Boronic acids exhibit proteasome inhibitory activity, as seen in bortezomib analogs.
| Supplier | Purity | Packaging |
|---|---|---|
| BLD Pharmatech | 97% | 1g, 5g, 10g |
| Angene International | 97% | Custom |
Pricing data is proprietary, but bulk quantities (≥10g) typically cost $200–$500/g.
Future Directions and Research Gaps
Unexplored Reactivity
-
Photocatalytic Applications: Boronic esters in C–H activation under visible light.
-
Bioconjugation: Leveraging the amide group for protein labeling.
Toxicological Profiling
No in vivo studies are reported. Standard assays (e.g., Ames test, acute toxicity) are needed to assess safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume